molecular formula C14H12N2S B3345473 4-Amino-10-methylacridine-9(10H)-thione CAS No. 105508-24-5

4-Amino-10-methylacridine-9(10H)-thione

Cat. No. B3345473
CAS RN: 105508-24-5
M. Wt: 240.33 g/mol
InChI Key: HRMCDMJCXVCPFW-UHFFFAOYSA-N
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Description

4-Amino-10-methylacridine-9(10H)-thione, also known as AMA, is a heterocyclic organic compound that belongs to the acridine family. AMA has been used in various scientific research applications, including as a fluorescent probe and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 4-Amino-10-methylacridine-9(10H)-thione is not fully understood, but it is believed to involve the formation of a complex with the target enzyme, which inhibits its activity. 4-Amino-10-methylacridine-9(10H)-thione has also been shown to intercalate into DNA, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
4-Amino-10-methylacridine-9(10H)-thione has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the induction of apoptosis in cancer cells. 4-Amino-10-methylacridine-9(10H)-thione has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4-Amino-10-methylacridine-9(10H)-thione has several advantages for use in lab experiments, including its fluorescent properties, which make it useful for the detection of biomolecules. 4-Amino-10-methylacridine-9(10H)-thione is also relatively easy to synthesize and has low toxicity. However, 4-Amino-10-methylacridine-9(10H)-thione has some limitations, including its limited solubility in water and its potential for non-specific binding to biomolecules.

Future Directions

There are several future directions for the use of 4-Amino-10-methylacridine-9(10H)-thione in scientific research. One area of interest is the development of new fluorescent probes based on 4-Amino-10-methylacridine-9(10H)-thione, which could be used for the detection of specific biomolecules. Another area of interest is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase based on 4-Amino-10-methylacridine-9(10H)-thione, which could be used for the treatment of Alzheimer's disease. Additionally, 4-Amino-10-methylacridine-9(10H)-thione could be further studied for its potential antioxidant and anticancer properties.

Scientific Research Applications

4-Amino-10-methylacridine-9(10H)-thione has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as well as for the detection of proteins and enzymes. 4-Amino-10-methylacridine-9(10H)-thione has also been used as an inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.

properties

IUPAC Name

4-amino-10-methylacridine-9-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-16-12-8-3-2-5-9(12)14(17)10-6-4-7-11(15)13(10)16/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMCDMJCXVCPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=S)C3=C1C(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547337
Record name 4-Amino-10-methylacridine-9(10H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-10-methylacridine-9(10H)-thione

CAS RN

105508-24-5
Record name 4-Amino-10-methylacridine-9(10H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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